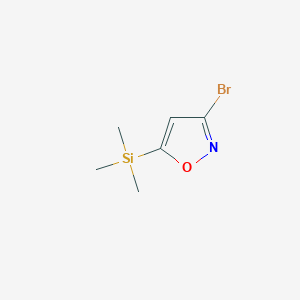![molecular formula C9H12N2 B6233530 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine CAS No. 1314932-02-9](/img/no-structure.png)
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine (CPM) is an organic compound that is commonly used in scientific research. It is a heterocyclic amine, containing both a pyridine and a cyclopenta ring. CPM has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been used as a synthetic intermediate to prepare other heterocyclic compounds. In biochemistry, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been studied for its ability to inhibit certain enzymes, such as monoamine oxidase and caspase-3. In pharmacology, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been studied for its potential to act as an agonist for the serotonin 5-HT1A receptor and as an inhibitor of the enzyme acetylcholinesterase.
Mécanisme D'action
The exact mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase and caspase-3. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to act as an agonist for the serotonin 5-HT1A receptor and as an inhibitor of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine can inhibit the enzyme monoamine oxidase, resulting in an increase in the levels of serotonin and other monoamine neurotransmitters in the brain. 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has also been shown to act as an agonist for the serotonin 5-HT1A receptor, resulting in increased serotonin activity in the brain. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. Finally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine, a neurotransmitter involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine in laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is relatively inexpensive and widely available, making it a convenient and cost-effective reagent for laboratory experiments. However, there are some limitations to using 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine in laboratory experiments. For example, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is unstable in the presence of light and air, making it difficult to store and handle.
Orientations Futures
The potential applications of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine in the fields of chemistry, biochemistry, and pharmacology are numerous, and there are many possible future directions for research. In chemistry, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine could be used to synthesize other heterocyclic compounds. In biochemistry, further research could be conducted on the effects of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine on other enzymes, such as proteases and phosphatases. In pharmacology, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine could be studied for its potential to act as an agonist for other serotonin receptors, or to act as an inhibitor of other enzymes, such as acetylcholinesterase. Additionally, further research could be conducted on the biochemical and physiological effects of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine, such as its effects on synaptic transmission and neuronal plasticity.
Méthodes De Synthèse
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine can be synthesized through a variety of methods, including the reaction of cyclopentanone with hydrazine, the reaction of cyclopentanone with a primary amine, and the reaction of cyclopentanone with a secondary amine. The most common method of synthesis involves the reaction of cyclopentanone with hydrazine, which produces a hydrazone intermediate that can be further reacted with a primary amine to form 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine' involves the conversion of a cyclopenta[c]pyridine derivative to the desired amine product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-cyclopenta[c]pyridine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methylamine" ], "Reaction": [ "Step 1: Reduction of 2,3-dihydro-1H-cyclopenta[c]pyridine with sodium borohydride in methanol to form 1,2,3,4-tetrahydrocyclopenta[c]pyridine", "Step 2: Treatment of 1,2,3,4-tetrahydrocyclopenta[c]pyridine with hydrochloric acid to form 1,2,3,4-tetrahydro-5H-cyclopenta[c]pyridin-5-ol", "Step 3: Conversion of 1,2,3,4-tetrahydro-5H-cyclopenta[c]pyridin-5-ol to 5H-cyclopenta[c]pyridin-6-one through oxidation with sodium periodate", "Step 4: Reduction of 5H-cyclopenta[c]pyridin-6-one with sodium borohydride in methanol to form 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanol", "Step 5: Conversion of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanol to 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine through reaction with methylamine in the presence of sodium hydroxide" ] } | |
Numéro CAS |
1314932-02-9 |
Nom du produit |
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




